Structural Uniqueness: N-Cyclopentyl Urea Substitution Versus N-Aryl and N-Alkyl Comparators
N-Cyclopentyl-3-hydroxypyrrolidine-1-carboxamide is distinguished from clinically precedented 3-hydroxypyrrolidine-1-carboxamides by its saturated cycloalkyl substitution on the distal urea nitrogen. In larotrectinib, the corresponding position is occupied by a pyrazolo[1,5-a]pyrimidine moiety conjugated via a pyrrolidine linker, which contributes critical hinge-binding interactions with TRK kinases [1]. The N-cyclopentyl analog replaces this extended aromatic system with a compact, saturated C5 ring that eliminates π-stacking capacity while introducing conformational constraint and increased lipophilicity. Compared to the unsubstituted parent 3-hydroxypyrrolidine-1-carboxamide, the target compound gains one hydrogen bond acceptor (the urea carbonyl remains available) while adding significant steric bulk (molecular weight increase: 198.26 vs. 130.15 g/mol; ΔMW = +68.11 g/mol) .
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW 198.26 g/mol; C10H18N2O2; cyclopentyl substituent on urea nitrogen |
| Comparator Or Baseline | 3-Hydroxypyrrolidine-1-carboxamide: MW 130.15 g/mol; C5H10N2O2; unsubstituted urea ; Larotrectinib: MW 428.40; pyrazolo[1,5-a]pyrimidine substituent |
| Quantified Difference | ΔMW = +68.11 vs. parent; ΔMW = -230.14 vs. larotrectinib; distinct substitution class (cycloalkyl vs. aryl/heteroaryl) |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES analysis |
Why This Matters
The cyclopentyl substitution defines a distinct chemical space that is underrepresented in published kinase inhibitor chemotypes, offering unique intellectual property and selectivity opportunities.
- [1] Larotrectinib structural data. (3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxypyrrolidine-1-carboxamide. IUPHAR/BPS Guide to Pharmacology. View Source
